(+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide

Catalog No.
S12861988
CAS No.
M.F
C36H73BrN2O2
M. Wt
645.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9...

Product Name

(+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide

IUPAC Name

3-aminopropyl-[2,3-bis[(Z)-tetradec-9-enoxy]propyl]-dimethylazanium;bromide

Molecular Formula

C36H73BrN2O2

Molecular Weight

645.9 g/mol

InChI

InChI=1S/C36H73N2O2.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-32-39-35-36(34-38(3,4)31-29-30-37)40-33-28-26-24-22-20-18-16-14-12-10-8-6-2;/h11-14,36H,5-10,15-35,37H2,1-4H3;1H/q+1;/p-1/b13-11-,14-12-;

InChI Key

ZLCFGDAOIYFIPN-MJBGKLQRSA-M

Canonical SMILES

CCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCCC=CCCCC.[Br-]

Isomeric SMILES

CCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCC/C=C\CCCC.[Br-]

(+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide, also known as GAP-DMORIE, is a cationic lipid that plays a significant role in gene delivery systems. This compound features a complex structure characterized by a long hydrophobic tail and a positively charged head group, which enhances its ability to form lipoplexes with nucleic acids. The molecular formula is C25_{25}H50_{50}BrN2_2O2_2, and it has a molecular weight of approximately 487.59 g/mol .

The synthesis of (+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide involves several key reactions:

  • Formation of the amine: A racemic mixture of 1-dimethylamino-2,3-propanediol is treated with sodium hydride to form the disodium salt.
  • Alkylation: The disodium salt undergoes condensation with an appropriate alkyl methane sulfonate to yield the corresponding bis(alkyloxy) derivative.
  • Quaternization: The resultant amine is then treated with N-(3-bromopropyl)phthalimide in dimethylformamide at elevated temperatures to achieve quaternization.
  • Deprotection: The phthalimido group is removed using anhydrous hydrazine to yield the final product .

GAP-DMORIE exhibits significant biological activity, particularly in the context of gene delivery. Its cationic nature allows it to interact with negatively charged nucleic acids, facilitating the formation of lipoplexes that can be taken up by cells through endocytosis. Studies have demonstrated that variations in the alkyl chain length and unsaturation levels influence the transfection efficiency and cellular uptake of these lipoplexes .

The synthesis methods for (+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide typically involve:

  • Preparation of intermediates: Starting from 1-dimethylamino-2,3-propanediol, followed by alkylation and quaternization steps.
  • Purification: The crude product is purified through silica gel chromatography and characterized using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy to confirm its structure and purity .

This compound is primarily utilized in biomedicine for gene delivery applications. Its ability to form stable complexes with DNA or RNA makes it an effective vehicle for delivering genetic material into cells. Additionally, it has potential applications in vaccine development and therapeutic interventions targeting various diseases .

Interaction studies involving (+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide have focused on its ability to form lipoplexes with nucleic acids. Research indicates that the structural characteristics of both the cationic lipid and co-lipid components significantly influence the efficiency of transfection. Variations in alkyl chain length have been shown to affect cellular uptake and transfection efficiency across different cell lines .

Several compounds share structural similarities with (+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide, including:

  • Dioleoylphosphatidylethanolamine - A commonly used lipid in gene delivery systems.
  • N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride - Another cationic lipid used for similar applications.
  • Cationic lipids like DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) - Known for their effectiveness in forming lipoplexes.

Uniqueness

The uniqueness of (+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide lies in its specific combination of hydrophobic properties and cationic charge, which optimally balances cellular uptake and stability of nucleic acid complexes compared to other similar compounds .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

644.48554 g/mol

Monoisotopic Mass

644.48554 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

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